6-(Aminomethyl)benzothiazole
Overview
Description
6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various compounds such as aldehydes, ketones, acids, and acyl chlorides . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Benzothiazole derivatives have a rigid conjugated structure, good optical properties, and pharmacological activity . They are often used in the construction of fluorescent probes .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct fluorescent probes based on mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Scientific Research Applications
- Specific Scientific Field : Medicinal and Pharmaceutical Chemistry
- Summary of the Application : Benzothiazole derivatives, including 6-(Aminomethyl)benzothiazole, are being explored as potential anticancer and antiinflammatory agents. These compounds exhibit promise due to their distinctive structures and broad spectrum of biological effects .
- Methods of Application or Experimental Procedures : The compounds were characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS) and high performance liquid chromatography (HPLC) for structure as well as purity and other related physicochemical properties. The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method. The effect of compounds on the expression levels of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) was assessed using enzyme-linked immunosorbent assay (ELISA). The effect of compounds on apoptosis and cell cycle of A431 and A549 cells was evaluated by flow cytometry. The effect of compounds on A431 and A549 cell migration was evaluated by scratch wound healing assay. The effect of compounds on protein expression levels in A431 and A549 cells was assessed by Western Blot assay .
- Summary of Results or Outcomes : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification. The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
Safety And Hazards
Future Directions
Benzothiazole derivatives have a wide range of biological activities and medicinal applications, making them a promising area for future research . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities . Furthermore, the synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
properties
IUPAC Name |
1,3-benzothiazol-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXLCNBWYIEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663238 | |
Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)benzothiazole | |
CAS RN |
499770-92-2 | |
Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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